molecular formula C4H12BrO4P B13969353 Tetrakis(hydroxymethyl)phosphonium bromide CAS No. 5940-69-2

Tetrakis(hydroxymethyl)phosphonium bromide

Cat. No.: B13969353
CAS No.: 5940-69-2
M. Wt: 235.01 g/mol
InChI Key: XAAGVNUUSJZVIC-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium bromide is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Br. It is a white, water-soluble salt that has significant applications in various industries, including textiles, water treatment, and biocides. This compound is known for its ability to act as a flame retardant and a microbiocide, making it valuable in both industrial and environmental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(hydroxymethyl)phosphonium bromide can be synthesized by treating phosphine with formaldehyde in the presence of hydrobromic acid. The reaction proceeds as follows:

[ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HBr} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{Br} ]

The reaction is typically carried out at room temperature, and the product is obtained in high yield. The cation [P(CH₂OH)₄]⁺ features four-coordinate phosphorus, which is typical for phosphonium salts.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where phosphine gas is bubbled through a solution of formaldehyde and hydrobromic acid. The reaction is carefully controlled to ensure complete absorption of phosphine and to maximize yield. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tetrakis(hydroxymethyl)phosphonium bromide can undergo oxidation to form phosphine oxide derivatives.

    Reduction: It can be reduced to form tris(hydroxymethyl)phosphine.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Phosphine oxide derivatives.

    Reduction: Tris(hydroxymethyl)phosphine.

    Substitution: Various substituted phosphonium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Tetrakis(hydroxymethyl)phosphonium bromide is used as a reducing agent and stabilizing ligand in the synthesis of noble metal nanoparticles and bi-/tri-metallic nanoalloys

Biology

In biological research, this compound is used to crosslink proteins and other biomolecules. It is particularly useful in the preparation of hydrogels for drug delivery and tissue engineering applications.

Medicine

This compound has been explored for its antimicrobial properties. It is used as a biocide in water treatment systems to control microbial growth and prevent biofouling.

Industry

In the textile industry, it is used as a flame retardant and crease-resistant finish for cotton and other cellulosic fabrics. It is also used in the leather industry as a tanning agent.

Mechanism of Action

The antimicrobial activity of tetrakis(hydroxymethyl)phosphonium bromide is primarily due to its ability to disrupt microbial cell membranes. The larger radius of the phosphorus atom increases its polarization, leading to electrostatic interactions with negatively charged microbial cells. This results in the disruption of cell membranes and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but uses chloride instead of bromide.

    Tris(hydroxymethyl)phosphine: A related compound with one less hydroxymethyl group.

    Tetramethylphosphonium bromide: Contains methyl groups instead of hydroxymethyl groups.

Uniqueness

Tetrakis(hydroxymethyl)phosphonium bromide is unique due to its high solubility in water and its ability to act as both a reducing agent and a stabilizing ligand. Its antimicrobial properties and applications in various industries make it a versatile and valuable compound.

Properties

CAS No.

5940-69-2

Molecular Formula

C4H12BrO4P

Molecular Weight

235.01 g/mol

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;bromide

InChI

InChI=1S/C4H12O4P.BrH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1

InChI Key

XAAGVNUUSJZVIC-UHFFFAOYSA-M

Canonical SMILES

C(O)[P+](CO)(CO)CO.[Br-]

Origin of Product

United States

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